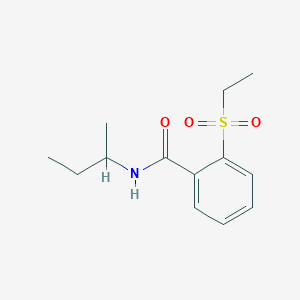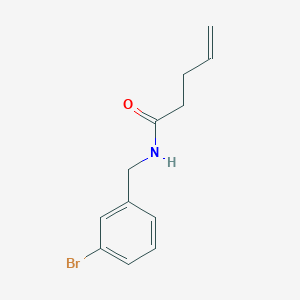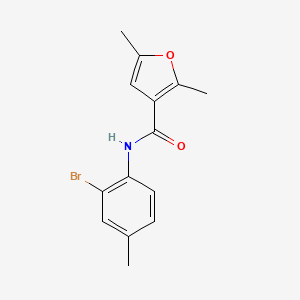
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a furan ring substituted with two methyl groups and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-bromo-4-methylaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methyl groups on the furan ring can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The carboxamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.
Major Products Formed
Substitution Reactions: Products include N-(2-iodo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide.
Oxidation Reactions: Products include 2,5-dimethylfuran-3-carboxylic acid derivatives.
Reduction Reactions: Products include N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-amine.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The furan ring and methyl groups contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-iodo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide
- N-(2-bromo-4-methylphenyl)acetamide
- N-(2-bromo-4-methylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C14H14BrNO2 |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14BrNO2/c1-8-4-5-13(12(15)6-8)16-14(17)11-7-9(2)18-10(11)3/h4-7H,1-3H3,(H,16,17) |
Clé InChI |
PGXMRZZXLRELDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC(=C2)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



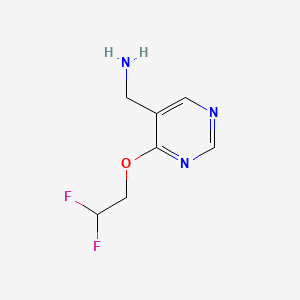

![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
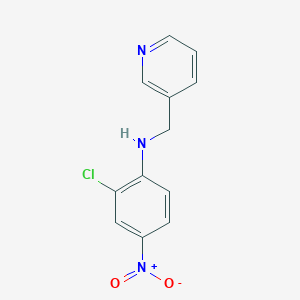
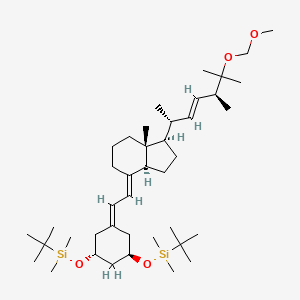
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
